6-fluoro-1-(piperidin-4-yl)-1H-indazole
Description
6-Fluoro-1-(piperidin-4-yl)-1H-indazole is a heterocyclic compound featuring a fluorine substituent at the 6-position of the indazole scaffold and a piperidin-4-yl group at the 1-position. This structure combines the rigidity of the indazole core with the conformational flexibility of the piperidine ring, making it a promising candidate for medicinal chemistry applications.
Properties
Molecular Formula |
C12H14FN3 |
|---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
6-fluoro-1-piperidin-4-ylindazole |
InChI |
InChI=1S/C12H14FN3/c13-10-2-1-9-8-15-16(12(9)7-10)11-3-5-14-6-4-11/h1-2,7-8,11,14H,3-6H2 |
InChI Key |
IMLMUDZMPPPKBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C3=C(C=CC(=C3)F)C=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Bioactivity
- 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole Derivatives (S1–S4) These compounds share a fluorine atom and piperidinyl group but replace the indazole core with a benzo[d]isoxazole scaffold. However, the indazole-based 6-fluoro-1-(piperidin-4-yl)-1H-indazole may exhibit enhanced metabolic stability due to the indazole’s resistance to oxidative degradation compared to benzo[d]isoxazole.
1H-Indazole Derivatives with 4-/6-Position Substituents
Qian et al. synthesized 1H-indazole derivatives with substituents at both 4- and 6-positions. Compound 120 (6-substituted) demonstrated potent IDO1 inhibition (IC50 = 5.3 µM), attributed to interactions between the indazole core and the heme iron in IDO1. The 6-fluoro substituent in this compound may similarly enhance target binding by optimizing hydrophobic interactions with enzyme pockets .
Piperidine-Modified Analogues
- 1-Isopropyl-3-{5-[1-(3-methoxypropyl)piperidin-4-yl]-[1,3,4]oxadiazol-2-yl}-1H-indazole Oxalate This compound, a 5-HT4 receptor agonist, replaces the 6-fluoro group with an isopropyl substituent and introduces an oxadiazole linker. It is used in treating Alzheimer’s disease and cognitive disorders .
DMPI and CDFII (Piperidinyl-Indole Derivatives)
These indole-based compounds (e.g., DMPI: 3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) demonstrate synergistic antibacterial activity with carbapenems against MRSA. The indazole scaffold in this compound may offer improved π-π stacking interactions over indole, enhancing antimicrobial potency .
Pharmacokinetic Properties
*Hypothetical value based on structural analogy.
Key Research Findings and Trends
- Fluorine’s Role : The 6-fluoro group enhances target binding through electronegative interactions and metabolic stability .
- Piperidine Flexibility : The piperidin-4-yl group contributes to conformational adaptability, critical for receptor agonism (e.g., 5-HT4) .
- Scaffold Differences : Indazole derivatives generally outperform benzo[d]isoxazole and indole analogues in enzymatic inhibition and stability .
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